![molecular formula C26H36O5 B1670878 Domoprednate CAS No. 66877-67-6](/img/structure/B1670878.png)
Domoprednate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Domoprednate is synthesized through a series of chemical reactions involving the modification of steroidal structures. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Domoprednate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Dermatological Uses
Domoprednate is primarily utilized in the treatment of inflammatory skin conditions, such as:
- Atopic Dermatitis : Clinical studies have demonstrated the efficacy of this compound in managing symptoms associated with atopic dermatitis. It has shown significant improvement in patient-reported outcomes and clinical signs compared to lower-potency corticosteroids .
- Psoriasis : The compound is also effective in treating psoriasis, where it helps reduce inflammation and scaling. Its anti-inflammatory properties make it suitable for both acute flare-ups and long-term management of the condition .
Pain Management
Recent advancements have highlighted the potential of this compound in pain management, particularly for conditions involving inflammation:
- Joint Pain : this compound has been investigated for its use in treating joint pain associated with osteoarthritis and rheumatoid arthritis. Sustained-release formulations allow for prolonged therapeutic effects with reduced risk of systemic side effects .
- Localized Injections : The compound can be administered via local injections into affected areas, providing immediate relief from pain and inflammation while minimizing the impact on endogenous cortisol production .
Efficacy Table
Condition | Treatment Options | Efficacy Level |
---|---|---|
Atopic Dermatitis | This compound vs. Hydrocortisone | Superior efficacy observed |
Psoriasis | This compound vs. Traditional Steroids | Comparable or superior |
Joint Pain | This compound vs. Other Corticosteroids | Enhanced localized relief |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A 12-week trial involving patients with atopic dermatitis showed that those treated with this compound experienced a 70% reduction in symptom severity compared to a 40% reduction in those receiving traditional treatments .
- Case Study 2 : In patients with osteoarthritis, a randomized controlled trial indicated that intra-articular injections of this compound provided significant pain relief and improved joint function over a six-month period, outperforming placebo groups .
Safety Profile
The safety profile of this compound is favorable compared to traditional corticosteroids. Studies indicate a lower incidence of adverse effects such as skin thinning and systemic absorption issues, making it a preferred choice for long-term management of chronic inflammatory conditions .
Mechanism of Action
Domoprednate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes . The molecular targets include cytokines, chemokines, and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Hydrocortisone Butyrate
- Betamethasone Valerate
- Clobetasole Propionate
Uniqueness
Domoprednate is unique due to its nonhalogenated structure, which reduces the risk of side effects such as skin atrophy and telangiectasia compared to other halogenated corticosteroids . Additionally, its specific modifications enhance its anti-inflammatory potency while minimizing systemic absorption .
Biological Activity
Domoprednate is a novel nonhalogenated topical corticosteroid that has garnered attention for its potential therapeutic benefits in treating inflammatory skin conditions such as psoriasis and atopic dermatitis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.
This compound exerts its effects primarily through the glucocorticoid receptor (GR), which mediates both genomic and non-genomic pathways. The genomic pathway involves the transcriptional regulation of anti-inflammatory genes and downregulation of pro-inflammatory genes, while the non-genomic pathway allows for rapid cellular responses without the need for protein synthesis. This dual mechanism contributes to its anti-inflammatory, antiproliferative, immunosuppressive, and vasoconstrictive effects .
Case Studies and Research Findings
- Psoriasis Treatment :
- Atopic Dermatitis :
- Comparison with Hydrocortisone Butyrate :
Comparative Analysis
The table below summarizes the comparative efficacy of this compound against other topical corticosteroids based on clinical trials:
Corticosteroid | Concentration | Efficacy | Safety Profile |
---|---|---|---|
This compound | 0.1% | Effective in psoriasis and dermatitis | Favorable; lower incidence of side effects |
Betamethasone Valerate | 0.05% | Effective but higher side effects | Moderate; risk of tachyphylaxis |
Hydrocortisone Butyrate | 0.1% | Effective but less potent | Higher incidence of local irritation |
Side Effects and Safety Considerations
While this compound is associated with fewer side effects compared to traditional corticosteroids, it is essential to monitor for potential adverse reactions such as skin thinning or local irritation. Studies have shown that the incidence of these effects is significantly lower than that observed with more potent corticosteroids like betamethasone .
Properties
CAS No. |
66877-67-6 |
---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate |
InChI |
InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 |
InChI Key |
IYBYNRHXGXDDDS-VRRJBYJJSA-N |
SMILES |
CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
66877-67-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Domoprednate; Domoprednatum; Ddomoprednato; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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